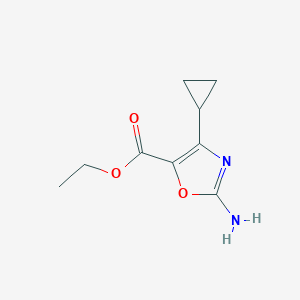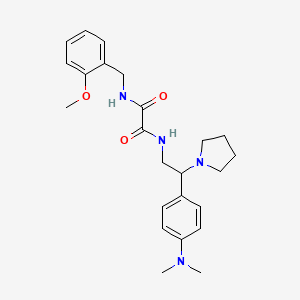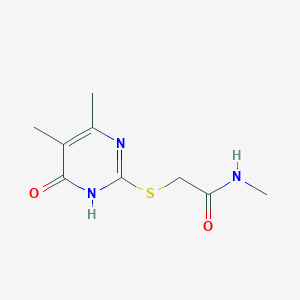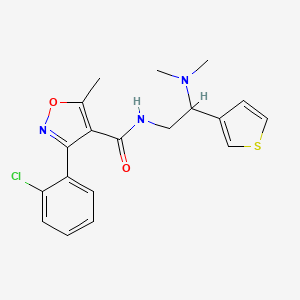![molecular formula C7H8ClN3O5 B2400935 O-[(2,4-二硝基苯基)甲基]羟胺盐酸盐 CAS No. 2095409-08-6](/img/structure/B2400935.png)
O-[(2,4-二硝基苯基)甲基]羟胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride is a chemical compound with the molecular formula C7H7N3O5. It is known for its applications in organic synthesis, particularly as an aminating agent. The compound is characterized by its colorless or light yellow solid form and has a melting point of approximately 173°C .
科学研究应用
O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.
Industry: The compound is utilized in the manufacture of dyes, preservatives, rubber, and plastic additives.
作用机制
Target of Action
O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride is a synthetic compound that has been found to bind to the enzyme-bound site of the cap-dependent endonuclease . This enzyme plays a crucial role in the replication of certain viruses, including the influenza virus .
Mode of Action
The compound interacts with its target, the cap-dependent endonuclease, by binding to the enzyme-bound site . This interaction inhibits the activity of the enzyme, thereby preventing the replication of the virus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the viral replication pathway. By inhibiting the cap-dependent endonuclease, the compound disrupts the replication of the virus, leading to a decrease in viral load .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may be well-absorbed and distributed in the body
Result of Action
The primary result of the action of O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride is the inhibition of viral replication. This leads to a decrease in viral load and potentially aids in the recovery from viral infections .
Action Environment
The action of O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C Additionally, the compound’s efficacy may be influenced by the presence of other compounds or conditions in the body
准备方法
Synthetic Routes and Reaction Conditions
The preparation of O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride typically involves a nitration reaction. One common method is to react aniline with nitric acid under controlled temperature and conditions . Another method involves dissolving hydroxylamine hydrochloride in water, followed by the addition of methyl acetate and a base such as sodium hydroxide. The mixture is then reacted with 2,4-dinitrochlorobenzene in methyl acetate solution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.
化学反应分析
Types of Reactions
O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sodium hydroxide for base-catalyzed reactions, and various organic solvents such as alcohol and ether .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines .
相似化合物的比较
Similar Compounds
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Another aminating agent with similar applications in organic synthesis.
Hydroxylamine-O-sulfonic acid (HOSA): Known for its use in aminating reactions and as a source of the amino group.
O-Mesitylenesulfonylhydroxylamine (MSH): Used for efficient aminating processes and compared for its aminating efficiency with O-[(2,4-Dinitrophenyl)methyl]hydroxylamine.
Uniqueness
O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride is unique due to its high efficiency as an aminating agent and its ability to facilitate stereo- and regioselective bond formation without the need for expensive metal catalysts . This makes it a valuable reagent in both academic research and industrial applications.
属性
IUPAC Name |
O-[(2,4-dinitrophenyl)methyl]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5.ClH/c8-15-4-5-1-2-6(9(11)12)3-7(5)10(13)14;/h1-3H,4,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPGJBBLPNROIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CON.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
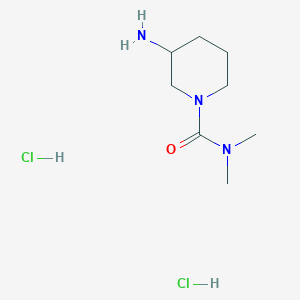
![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2400854.png)
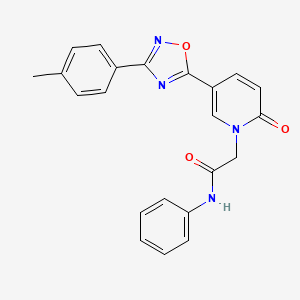
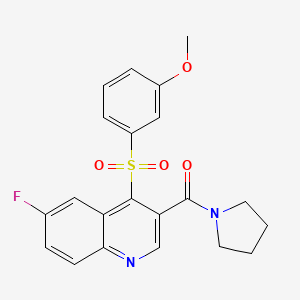

![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2400863.png)

![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B2400866.png)
